molecular formula C11H10O3 B1602934 2-methylbenzofuran-6-yl acetate CAS No. 92810-82-7

2-methylbenzofuran-6-yl acetate

Cat. No.: B1602934
CAS No.: 92810-82-7
M. Wt: 190.19 g/mol
InChI Key: JSMBJYBJBSYGIN-UHFFFAOYSA-N
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Description

2-methylbenzofuran-6-yl acetate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbenzofuran-6-yl acetate typically involves the acylation of benzofuran derivatives. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methylbenzofuran-6-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-methylbenzofuran-6-yl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methylbenzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-methylbenzofuran-6-yl acetate can be compared with other benzofuran derivatives, such as:

These compounds share similar structural features but may differ in their specific biological activities and applications.

Properties

CAS No.

92810-82-7

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(2-methyl-1-benzofuran-6-yl) acetate

InChI

InChI=1S/C11H10O3/c1-7-5-9-3-4-10(14-8(2)12)6-11(9)13-7/h3-6H,1-2H3

InChI Key

JSMBJYBJBSYGIN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(O1)C=C(C=C2)OC(=O)C

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)OC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-methoxy-2-methyl-benzofuran (17.4 g, 107 mmol) in dichloromethane (200 mL) at 0° C. is treated with boron tribromide (1.0 M, 107 mL). The mixture is stirred at 0° C. for 60 minutes and quenched with water (50 mL). The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography eluting with 25% EtOAc/Hexanes. The appropriate fractions are concentrated under reduced pressure. The resulting material is dissolved in dichloromethane (150 mL) and triethylamine (17.0 mL, 122 mmol) at 0° C. and treated with acetic acid anhydride (7.22 mL, 76.35 mmol). The reaction is stirred for 16 hours and allowed to warm to room temperature. The reaction is quenched with MeOH (100 mL) and concentrated under reduced pressure. The residue is purified by silica gel chromatography eluting with 25% EtOAc/Hexanes to provide the title compound (9.50 g, 82%). 1H NMR (400 MHz, CDCl3): δ 7.40-7.38 (d, 1H), 7.15 (s, 1H), 6.91-6.88 (d, 1H), 6.32 (s, 1H), 2.41 (s, 3H), 2.29 (s, 3H).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
7.22 mL
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

This material was prepared from 6-hydroxy-2-methylbenzofuran (654 mg, 4.41 mmole) by treatment with acetyl chloride (0.41 ml, 5.74 mmole) and triethylamine (0.74 ml, 5.30 mmole) in a manner as previously described for 8b to give the desired product as an oil (850 mg, ˜quant). 1H NMR (CDCl3) δ7.41 (1H, d, J=8.3 Hz), 7.13 (1H, s), 6.88 (1H, dd, J=8.3, 1.9 Hz), 6.32 (1H, s), 2.42 (3H, s), 2.30 (3H, s).
Quantity
654 mg
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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